Cas no 117519-07-0 (3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one)

3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one
- 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine
- 3-Nitro-6-(trifluoromethyl)-2(1H)-pyridinone
- 3-Nitro-6-(trifluoroMethyl)pyridin-2-ol
- 2(1H)-Pyridinone, 3-nitro-6-(trifluoromethyl)-
- CHBZJFQSBBRGKS-UHFFFAOYSA-N
- 3-Nitro-6-trifluoromethylpyridin-2-ol
- FCH1362390
- AB56781
- AM86356
- 3-Nitro-6-trifluoromethyl-pyridin-2-ol
- 3-Nitro-6-trifluoromethyl-2-pyridinone
- 3-Nitro-6-trifluoromethyl-2(1H)-pyridone
- Z
- 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- SY335005
- 117519-07-0
- SCHEMBL8743905
- CS-0047666
- AKOS022181984
- AS-35527
- 3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one
- AKOS037643781
- MFCD10696218
- DB-366555
- P12683
- SCHEMBL5746546
-
- MDL: MFCD19981826
- Inchi: 1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12)
- InChI Key: CHBZJFQSBBRGKS-UHFFFAOYSA-N
- SMILES: FC(C1=C([H])C([H])=C(C(N1[H])=O)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 208.00957645g/mol
- Monoisotopic Mass: 208.00957645g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9
- XLogP3: 1.1
Experimental Properties
- Color/Form: Pale yellow liquid
- Density: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 278.6±40.0 ºC (760 Torr),
- Flash Point: 122.3±27.3 ºC,
- Solubility: Soluble (190 g/l) (25 º C),
3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118306-5g |
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one |
117519-07-0 | 98% | 5g |
¥798.00 | 2024-08-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY947-1g |
3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one |
117519-07-0 | 98% | 1g |
1287.0CNY | 2021-08-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118306-250mg |
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one |
117519-07-0 | 98% | 250mg |
¥63.00 | 2024-08-09 | |
Chemenu | CM176349-100g |
2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine |
117519-07-0 | 98% | 100g |
$1331 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY947-200mg |
3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one |
117519-07-0 | 98% | 200mg |
468.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RY947-50mg |
3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one |
117519-07-0 | 98% | 50mg |
234.0CNY | 2021-08-04 | |
Matrix Scientific | 085152-1g |
2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine, 97% |
117519-07-0 | 97% | 1g |
$340.00 | 2023-09-08 | |
Chemenu | CM176349-5g |
2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine |
117519-07-0 | 98% | 5g |
$531 | 2022-06-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118306-100mg |
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one |
117519-07-0 | 98% | 100mg |
¥43.00 | 2024-08-09 | |
Matrix Scientific | 150777-5g |
3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, 95% |
117519-07-0 | 95% | 5g |
$1597.00 | 2023-09-07 |
3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one Related Literature
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
Introduction to 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS No. 117519-07-0) and Its Emerging Applications in Chemical Biology
The compound 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one, identified by the CAS number 117519-07-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring a nitro group and a trifluoromethyl substituent on a dihydropyridine core, has garnered attention due to its unique structural and functional properties. The dihydropyridine scaffold is well-known for its role in medicinal chemistry, particularly in the development of calcium channel blockers and other bioactive molecules. The introduction of both nitro and trifluoromethyl groups into this framework introduces additional electronic and steric effects, which can modulate the compound's reactivity, bioavailability, and target interactions.
In recent years, the incorporation of fluorine atoms into pharmaceutical compounds has become increasingly prevalent, driven by their ability to enhance metabolic stability, binding affinity, and lipophilicity. The trifluoromethyl group in 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is particularly noteworthy for its electron-withdrawing nature, which can influence the electronic distribution across the molecule. This feature may contribute to improved interactions with biological targets, such as enzymes or receptors, by altering the compound's dipole moment and hydrogen bonding potential.
The nitro group attached to the dihydropyridine ring adds another layer of complexity to the compound's behavior. Nitro groups are versatile functional moieties that can participate in various chemical reactions, including reduction to amine derivatives or diazotization reactions. These transformations open up possibilities for further derivatization, allowing researchers to fine-tune the compound's properties for specific applications. For instance, the reduction of the nitro group could yield a corresponding amine, which might exhibit different biological activities compared to the parent compound.
Recent studies have explored the potential of 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one as a lead compound for drug discovery. Its structural features make it a promising candidate for developing novel therapeutic agents targeting various diseases. One area of interest is its potential application in anti-inflammatory and anti-cancer research. The combination of electron-withdrawing groups (nitro and trifluoromethyl) may enhance the compound's ability to interact with key enzymes involved in inflammatory pathways or cancer cell proliferation. Preclinical studies have begun to investigate these possibilities, with initial findings suggesting promising activity in vitro.
Another emerging application of this compound is in the field of materials science. The unique electronic properties conferred by the nitro and trifluoromethyl groups make 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one a candidate for use in organic electronics or as a precursor for advanced materials. Researchers have explored its potential as a building block for designing molecules with tailored optical or electronic properties. These applications highlight the versatility of this compound beyond traditional pharmaceutical uses.
The synthesis of 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one represents another area of active investigation. Given its structural complexity, multiple synthetic routes have been developed to access this molecule efficiently. One common approach involves condensation reactions between appropriate β-ketoesters and nitrile sources, followed by cyclization under acidic conditions. The introduction of the trifluoromethyl group can be achieved through halogen-metal exchange reactions or direct fluorination techniques. These synthetic strategies have been optimized to ensure high yields and purity, making it feasible for large-scale production and further research.
As our understanding of molecular interactions continues to evolve, so does the role of computational chemistry in drug discovery. Molecular modeling techniques have been employed to study how 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one interacts with biological targets at an atomic level. These simulations provide insights into binding affinities, enzyme kinetics, and potential side effects before experimental validation is necessary. Such computational approaches accelerate the drug development process by allowing researchers to prioritize promising candidates based on their predicted efficacy and safety profiles.
The environmental impact of pharmaceutical compounds is also a growing concern in modern research. The persistence and toxicity of certain chemical structures necessitate careful consideration during drug design. Fortunately, 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibits favorable biodegradability under standard conditions due to its well-designed molecular architecture. This property reduces concerns about environmental accumulation and long-term ecological effects.
In conclusion, 3-nitro-6-(trifluoromethyl)-1,2-dihydropyridin-2-one (CAS No. 117519-07-0) stands out as a versatile and promising compound with applications spanning chemical biology,pharmaceuticals,and materials science。 Its unique structural features,including electron-withdrawing groups,make it an attractive scaffold for further derivatization and optimization。 Ongoing research continues to uncover new possibilities for this molecule,underscoring its importance as a tool in modern science。 As our knowledge expands,we can anticipate even more innovative uses emerging from this remarkable compound。
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